molecular formula C10H5F15O3 B12089934 Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate

Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate

Cat. No.: B12089934
M. Wt: 458.12 g/mol
InChI Key: YBYISHZNYTUMQF-UHFFFAOYSA-N
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Description

Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated compound known for its unique chemical properties. It is a clear, colorless liquid with a molecular weight of 458.12 g/mol. This compound is utilized in various scientific research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of hexafluoroisopropanol with 1H,1H,2H,2H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form hexafluoroisopropanol and 1H,1H,2H,2H-perfluorohexanol.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound.

    Oxidizing and Reducing Agents: Specific oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Hydrolysis Products: Hexafluoroisopropanol and 1H,1H,2H,2H-perfluorohexanol are the primary products of hydrolysis.

    Oxidation and Reduction Products: These reactions can yield a range of products depending on the specific conditions and reagents used.

Scientific Research Applications

Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism by which Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate exerts its effects involves its interaction with molecular targets through its reactive carbonate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that alter their function. The fluorinated nature of the compound also contributes to its stability and reactivity, making it a valuable tool in various applications.

Comparison with Similar Compounds

Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate can be compared with other fluorinated carbonates, such as:

  • Hexafluoroisopropyl methyl carbonate
  • Hexafluoroisopropyl ethyl carbonate
  • Hexafluoroisopropyl butyl carbonate

These compounds share similar chemical properties but differ in their alkyl chain lengths and reactivity. This compound is unique due to its longer perfluorohexyl chain, which imparts distinct physical and chemical characteristics.

Properties

Molecular Formula

C10H5F15O3

Molecular Weight

458.12 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate

InChI

InChI=1S/C10H5F15O3/c11-5(12,8(19,20)9(21,22)10(23,24)25)1-2-27-4(26)28-3(6(13,14)15)7(16,17)18/h3H,1-2H2

InChI Key

YBYISHZNYTUMQF-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OC(C(F)(F)F)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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